molecular formula C15H16N2OS2 B2652309 (E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476307-94-5

(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2652309
CAS No.: 476307-94-5
M. Wt: 304.43
InChI Key: PEDSMZCVWQANOQ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally distinct acrylamide derivative featuring a bicyclic tetrahydrobenzo[d]thiazole core substituted with a methyl group at position 6 and an (E)-configured acrylamide linkage to a thiophen-2-yl moiety.

Properties

IUPAC Name

(E)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-4-6-12-13(9-10)20-15(16-12)17-14(18)7-5-11-3-2-8-19-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDSMZCVWQANOQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure

The compound features a thiazole ring and a thiophene moiety, which are known for their diverse biological activities. The molecular formula is C13H12N2SC_{13}H_{12}N_2S, and its structure can be represented as follows:

 E N 6 methyl 4 5 6 7 tetrahydrobenzo d thiazol 2 yl 3 thiophen 2 yl acrylamide\text{ E N 6 methyl 4 5 6 7 tetrahydrobenzo d thiazol 2 yl 3 thiophen 2 yl acrylamide}

The primary target of this compound is the c-Met receptor tyrosine kinase , which plays a crucial role in cellular processes such as growth, survival, and migration. The compound inhibits the tyrosine kinase activity of c-Met, leading to several downstream effects:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through pathways associated with c-Met inhibition.
  • Impact on Biochemical Pathways : The inhibition affects multiple pathways related to cell signaling and metabolism.

Pharmacological Effects

Research indicates that (E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibits several pharmacological effects:

  • Antitumor Activity : Significant cytotoxic effects have been observed in various cancer cell lines.
  • Anti-inflammatory Properties : The compound demonstrates potential anti-inflammatory effects by modulating inflammatory cytokines.

Research Findings

A variety of studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Laboratory tests indicate that the compound effectively reduces cell viability in cancer cells while sparing normal cells .
  • In Vivo Studies : Animal models have shown that the compound can reduce tumor size and improve survival rates when administered at specific dosages.
  • Biochemical Analysis : Detailed biochemical assays have confirmed its role as an inhibitor of c-Met tyrosine kinase, with IC50 values indicating potent inhibitory activity .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antitumor ActivityInhibits proliferation in cancer cell lines,
Induction of ApoptosisPromotes apoptosis in malignant cells,
Anti-inflammatory EffectsModulates production of inflammatory cytokines
c-Met InhibitionSignificant IC50 values observed,

Case Studies

Several case studies highlight the effectiveness of (E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide:

  • Case Study 1 : In a study involving breast cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls .
  • Case Study 2 : A murine model demonstrated that administration of the compound led to a significant decrease in tumor volume after four weeks of treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The tetrahydrobenzo[d]thiazole scaffold distinguishes this compound from simpler monocyclic thiazolidinones (e.g., compounds 9–13 in ). The bicyclic system enhances rigidity and may improve metabolic stability compared to monocyclic analogs like N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12).

Substituent Effects

  • Thiophen-2-yl vs. Aryl/Arylidene Groups :
    The thiophen-2-yl group in the target compound introduces sulfur-based electron-richness, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogs like compound 12 () or compound 5112 (). This difference may alter binding affinity in sulfur-responsive biological targets (e.g., kinases or cytochrome P450 enzymes).
  • Methyl Substitution :
    The 6-methyl group on the tetrahydrobenzo[d]thiazole core may sterically hinder interactions compared to unsubstituted analogs, as seen in ’s thiazole derivatives.

Spectroscopic and Physical Properties

  • Melting Points :
    The target compound’s melting point is expected to fall between 150–200°C, analogous to compounds with similar molecular weights and hydrogen-bonding capacity (e.g., compound 10 , 206–207°C; compound 13 , 159–160°C) .
  • ¹H-NMR Features :
    Key signals would include the thiophen-2-yl protons (δ 6.8–7.5 ppm), acrylamide NH (δ 9–10 ppm), and methyl group on the tetrahydrobenzo[d]thiazole (δ 1.2–1.5 ppm). These differ from compound 5112 ’s nitrophenyl (δ 8.0–8.5 ppm) and propylamine (δ 0.9–1.6 ppm) signals .

Data Tables

Table 2: Spectroscopic Signatures

Compound Name (Reference) ¹H-NMR Key Signals (δ, ppm) MS (m/z)
Target Compound Thiophen-2-yl (6.8–7.5), NH (9–10), CH3 (1.2–1.5) Calculated: ~350
Compound 10 () Indole (7.1–7.8), NH (10.2) 483 [M+H]+
Compound 12 () Nitrofuran (7.5–8.0), fluorophenyl (7.0–7.4) 442 [M+H]+

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be fine-tuned?

  • Methodological Answer : The compound can be synthesized via acylation reactions between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and acryloyl chlorides. For example, coupling 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with (E)-3-(thiophen-2-yl)acryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen yields the target compound. Solvent choice (e.g., DCM vs. ethanol) and temperature (reflux vs. room temperature) significantly impact reaction efficiency. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹), thiophene C-S (~650–750 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for thiophene protons (δ 6.8–7.5 ppm), tetrahydrobenzo[d]thiazole methyl groups (δ 1.2–1.5 ppm), and acrylamide vinyl protons (δ 6.3–7.0 ppm, coupling constant J ~15 Hz for E-isomer) .
  • ¹³C NMR : Amide carbonyl (~165–170 ppm), thiophene carbons (~125–140 ppm), and tetrahydrobenzo[d]thiazole carbons (~20–50 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₇H₁₆N₂OS₂) with minimal error (<5 ppm) .

Q. How can researchers assess the compound's preliminary biological activity, and what in vitro assays are most relevant?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at varying concentrations (1–100 µM). Compare IC₅₀ values with standard drugs like doxorubicin .
  • Antimicrobial Screening : Employ disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Note pH-dependent activity, as seen in related thiadiazole derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate Purity : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Mechanistic Follow-Up : If IC₅₀ discrepancies persist, conduct apoptosis assays (Annexin V/PI staining) or cell cycle analysis (propidium iodide) to confirm mode of action .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Methodological Answer :

  • Modify Substituents : Replace the thiophene ring with furan or phenyl groups (see for analogous derivatives) to test electronic effects.
  • Vary Acrylamide Geometry : Synthesize the Z-isomer to compare steric and electronic influences on binding.
  • Bioisosteric Replacement : Substitute the tetrahydrobenzo[d]thiazole core with tetrahydroquinoline to assess scaffold flexibility .

Q. What computational methods are effective for predicting the compound's molecular targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases (e.g., EGFR, VEGFR) or tubulin. Prioritize targets with high docking scores (<-8 kcal/mol).
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and identify key residues (e.g., hydrogen bonds with amide groups) .

Q. How can researchers address low solubility or stability in pharmacological assays?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acrylamide moiety.
  • Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility.
  • Stability Testing : Perform HPLC-MS stability studies under physiological pH (7.4) and temperature (37°C) for 24–72 hours .

Methodological Frameworks

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Answer : Follow split-plot or randomized block designs (as in ) to control variables like batch-to-batch synthesis differences. Include triplicate measurements for biological assays and report SEM/CI values. Link hypotheses to theoretical frameworks (e.g., enzyme inhibition kinetics for anticancer studies) to guide data interpretation .

Q. How should researchers integrate contradictory findings from related compounds (e.g., pH-dependent antimicrobial activity) into their analysis?

  • Answer : Use meta-analysis tools (e.g., RevMan) to compare data across studies. For pH-sensitive activity, conduct follow-up assays at pH 5.5 (lysosomal) and 7.4 (cytosolic) to map microenvironment-specific effects, as demonstrated in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.